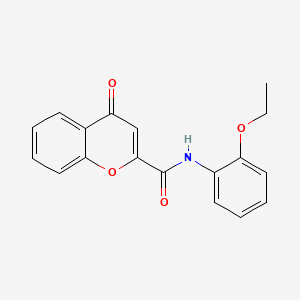![molecular formula C24H17N3O3S B2492597 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 477326-10-6](/img/structure/B2492597.png)
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the acenaphthene backbone, followed by the introduction of the thiazole ring and the benzamide group. The exact synthesis process would depend on the specific reactions used and the order in which the functional groups are introduced .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The acenaphthene backbone would provide a rigid, planar structure, while the thiazole ring and benzamide group would introduce additional complexity and potential sites for reactivity .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The acenaphthene backbone might undergo electrophilic substitution reactions, while the thiazole ring could participate in reactions involving the sulfur and nitrogen atoms. The benzamide group could also undergo various reactions involving the carbonyl and amine groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might make it relatively nonpolar and insoluble in water. The exact properties would depend on factors like the specific arrangement of the atoms and the presence of any additional functional groups .Wissenschaftliche Forschungsanwendungen
Thiophenylhydrazonoacetates in Heterocyclic Synthesis
The research on thiophenylhydrazonoacetates, although not directly mentioning the specific compound , highlights the importance of thiazole derivatives in synthesizing a variety of heterocyclic compounds. These synthesized derivatives exhibit potential as scaffolds for further pharmaceutical development due to their structural diversity and complexity (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Novel Benzodifuranyl Derivatives as Anti-inflammatory Agents
Another pertinent study involves the synthesis of novel benzodifuranyl derivatives, including thiazolopyrimidines, derived from natural products like visnaginone and khellinone. These compounds were investigated for their COX-2 inhibition, analgesic, and anti-inflammatory activities, showcasing the therapeutic potential of thiazole derivatives in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Copper-Catalyzed Intramolecular Cyclization for N-Benzothiazol-2-yl-amides Synthesis
This study demonstrates the efficiency of copper-catalyzed intramolecular cyclization in synthesizing N-benzothiazol-2-yl-amides, highlighting the utility of such catalytic processes in creating complex thiazole-containing compounds with high yields. These methodologies are crucial for developing pharmacologically active molecules, potentially including the compound of interest (Wang, Peng, Jiang, Lu, Wang, Bai, & Pan, 2008).
Synthesis and Biological Activities of Thiazolopyridine and Benzothiazole Derivatives
Research into the synthesis of thiazolopyridine and benzothiazole derivatives, including their evaluation as VEGFR-2 kinase inhibitors, illustrates the critical role these compounds play in cancer research. Such studies underscore the potential of thiazole derivatives in therapeutic applications, particularly in targeting vascular endothelial growth factors involved in tumor growth and metastasis (Borzilleri et al., 2006).
Antimicrobial and Anticancer Potential of Heterocyclic Compounds
Further investigations reveal the antimicrobial and anticancer potential of various heterocyclic compounds, including thiazole derivatives. These studies demonstrate the vast therapeutic applications of such compounds, ranging from treating infectious diseases to combating cancer, thereby highlighting the significance of continued research in this domain (Rida, El‐Hawash, Fahmy, Hazza, & El-Meligy, 2006).
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
It is known that the compound is synthesized through a series of reactions involving condensation of 1,2-dihydroacenaphthylen-5-amine with furoyl chloride, followed by treatment with excess P2S5 in anhydrous toluene .
Pharmacokinetics
As such, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action .
Eigenschaften
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3S/c28-19-9-10-20(29)27(19)16-5-1-4-15(11-16)23(30)26-24-25-22-17-6-2-3-13-7-8-14(21(13)17)12-18(22)31-24/h1-6,11-12H,7-10H2,(H,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEVOGWMFQMCGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC(=CC=C5)N6C(=O)CCC6=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-methyl-3-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2492514.png)

![Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B2492517.png)
![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]chromen-4-one](/img/structure/B2492518.png)
![2-[(1,2,3-benzothiadiazol-5-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2492523.png)
![N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide](/img/structure/B2492524.png)
![N-(3-(allylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2492525.png)

![N-(3,5-dimethylphenyl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2492527.png)


methanone](/img/structure/B2492533.png)
![[2-(5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2492534.png)
![1-(2-Chlorophenyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea](/img/structure/B2492535.png)
